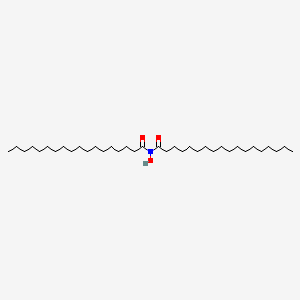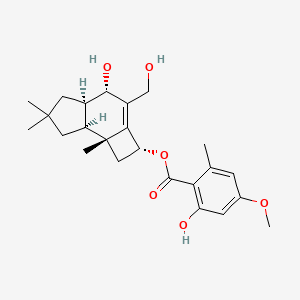
Armillol everninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Armillol everninate is a compound belonging to the class of protoilludene-type sesquiterpene aryl esters. These compounds are synthesized exclusively by parasitic fungi of the genus Armillaria, which are globally distributed. This compound is characterized by its complex structure, which includes a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of armillol everninate involves the isolation of a gene cluster from Armillaria gallica, which encodes protoilludene synthase and several cytochrome P450 monooxygenases. The pathway-committing step is catalyzed by protoilludene synthase, which converts Δ-6-protoilludene into protoilludene-8α-hydroxylase. This enzyme catalyzes the first committed step in the this compound pathway .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering, where the gene cluster encoding the necessary enzymes is introduced into a suitable host organism. This allows for the large-scale production of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Armillol everninate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and methyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of the compound .
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have modified functional groups. These derivatives can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Armillol everninate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of protoilludene-type sesquiterpene aryl esters. In biology, it is studied for its antimicrobial and cytotoxic activities, making it a promising lead for the development of new antibiotics and anticancer drugs. In medicine, this compound is being investigated for its potential therapeutic applications. In industry, it is used in the development of bioactive natural products for various applications .
Mecanismo De Acción
The mechanism of action of armillol everninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes. This leads to the disruption of essential cellular functions, resulting in antimicrobial and cytotoxic effects .
Comparación Con Compuestos Similares
Armillol everninate is unique among protoilludene-type sesquiterpene aryl esters due to its specific structural features and biological activities. Similar compounds include melleolides and armillyl orsellinates, which share the protoilludene core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its potent antimicrobial and cytotoxic activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
102092-44-4 |
|---|---|
Fórmula molecular |
C24H32O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C24H32O6/c1-12-6-13(29-5)7-17(26)19(12)22(28)30-18-10-24(4)16-9-23(2,3)8-14(16)21(27)15(11-25)20(18)24/h6-7,14,16,18,21,25-27H,8-11H2,1-5H3/t14-,16+,18-,21+,24-/m1/s1 |
Clave InChI |
KIBURFBDQVFUHO-ZXSIQIRYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C)O)OC |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



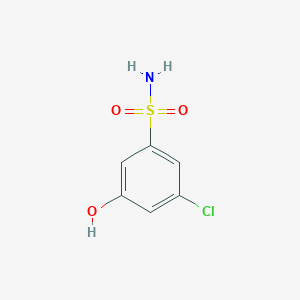


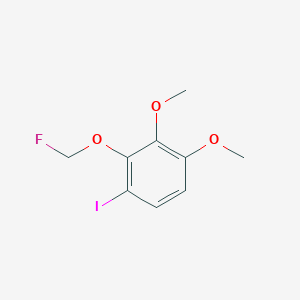
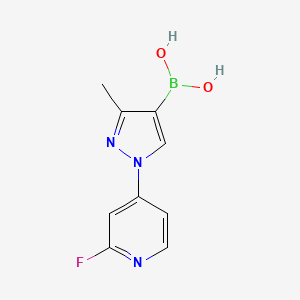
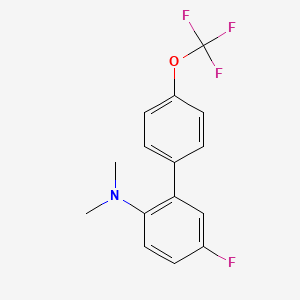
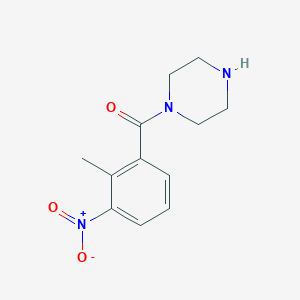

![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)


